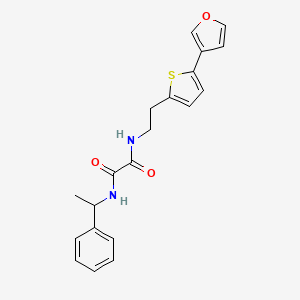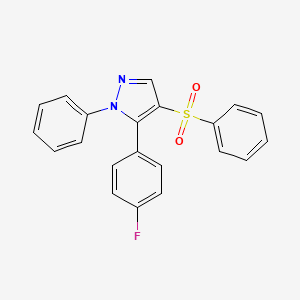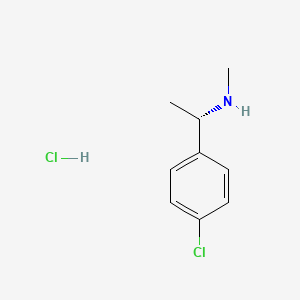![molecular formula C12H10F3N3O5 B2740199 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone CAS No. 338757-95-2](/img/structure/B2740199.png)
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone, also known as DNT-TFP, is a chemical compound that has recently been studied for its potential applications in scientific research and development. DNT-TFP is a nitro-aromatic compound with a trifluoromethyl group, which has been shown to have unique properties in comparison to other nitro-aromatic compounds. In
Scientific Research Applications
Synthesis of Polyimides
Polyimides synthesized from novel pyridine-containing diamines show exceptional properties. For instance, a study focused on the synthesis of soluble polyimides using a novel pyridine-containing diamine and various aromatic dianhydrides. These polyimides exhibited good solubility in common organic solvents, excellent thermal stability, and outstanding mechanical properties with low water uptake, indicating potential applications in high-performance materials (Yan et al., 2011).
Coordination Compounds
Research on polynuclear spin crossover complexes with pyridine moieties demonstrated the synthesis, structure, and magnetic behavior of novel compounds, suggesting applications in magnetic materials and molecular electronics (Boldog et al., 2009).
Catalysis
The use of organoborane catalysts for the hydrosilylation of pyridines represents a significant advancement in the field of catalysis. A study demonstrated a highly chemo- and regioselective process for the 1,4-hydroboration of pyridines, facilitated by a bulky organoborane, opening new pathways for the development of catalytic processes (Fan et al., 2015).
Fluorinated Polyimides
Research on organosoluble, low-colored fluorinated polyimides based on specific diamine monomers has led to the development of materials with high solubility, low dielectric constants, and excellent thermal stability. These characteristics are crucial for applications in electronic and optical devices (Chung et al., 2006).
properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O5/c13-12(14,15)7-5-9(17(20)21)11(10(6-7)18(22)23)16-3-1-8(19)2-4-16/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGDIBGTICXDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)
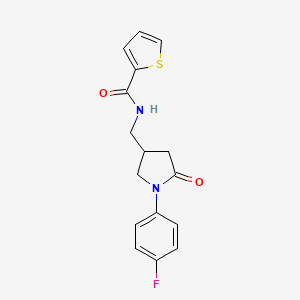
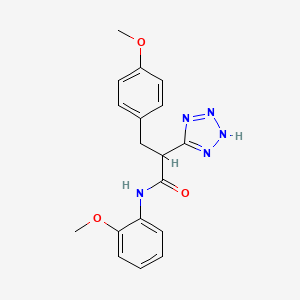
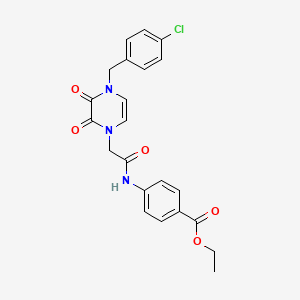
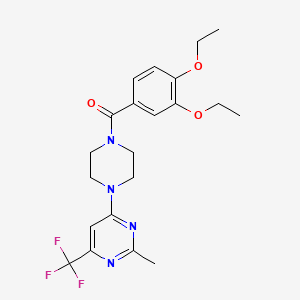
![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
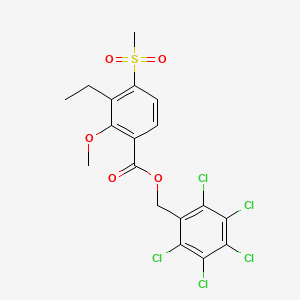
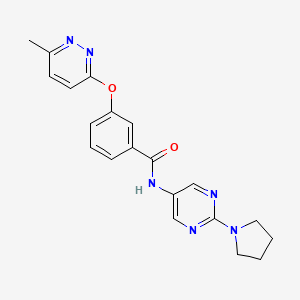
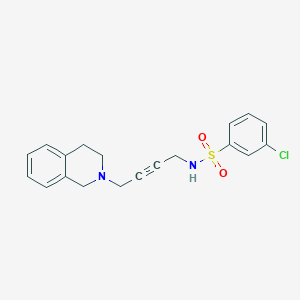
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)

